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1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one

Fragment-based drug discovery Enterovirus 3C protease Structure-activity relationship

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (CAS 2097888-74-7) is a synthetic small molecule with the molecular formula C₁₇H₁₄F₃N₃O₂ and a molecular weight of 349.31 g/mol. It is a heterocyclic compound belonging to the piperazin-2-one class, featuring a central 2-oxopiperazine ring N-substituted with a pyridin-3-yl group and an N-benzoyl group bearing an ortho-trifluoromethyl substituent.

Molecular Formula C17H14F3N3O2
Molecular Weight 349.313
CAS No. 2097888-74-7
Cat. No. B2411689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
CAS2097888-74-7
Molecular FormulaC17H14F3N3O2
Molecular Weight349.313
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3
InChIInChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2
InChIKeyRIRKHJLTLBVAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (CAS 2097888-74-7): Structural and Procurement Baseline


1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (CAS 2097888-74-7) is a synthetic small molecule with the molecular formula C₁₇H₁₄F₃N₃O₂ and a molecular weight of 349.31 g/mol . It is a heterocyclic compound belonging to the piperazin-2-one class, featuring a central 2-oxopiperazine ring N-substituted with a pyridin-3-yl group and an N-benzoyl group bearing an ortho-trifluoromethyl substituent. The compound is commercially available from multiple chemical suppliers for research use, typically at purities of 95-97% . Its structural core is related to fragment hits identified in crystallographic screens, such as the PDB ligand TJ0 (4-[2-(trifluoromethyl)benzoyl]piperazin-2-one, PDB 7GPJ), which targets enterovirus 3C protease [1].

Why Close Analogs of 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one Cannot Be Assumed Interchangeable


In the piperazin-2-one chemical space, minor structural modifications can profoundly alter target engagement, selectivity, and physicochemical properties. The addition of a pyridin-3-yl group to the piperazinone nitrogen, as in this compound, introduces a hydrogen-bond acceptor capable of directing binding interactions distinct from simpler N-aryl or N-alkyl analogs. The ortho-trifluoromethylbenzoyl moiety contributes to metabolic stability and lipophilicity, but its spatial orientation relative to the pyridine ring is constrained by the piperazinone scaffold, creating a unique pharmacophoric geometry . Related fragment hits (e.g., TJ0/PDB 7GPJ) demonstrate that even the absence of the pyridinyl substituent yields measurable but modest target engagement in viral protease assays; procurement of a different core for fragment elaboration or SAR studies would therefore yield non-comparable structure-activity data [1].

Quantitative Evidence Guide for Scientific Selection of 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (CAS 2097888-74-7)


Fragment Elaboration Potential: Target Engagement Advantage over the Parent Fragment (TJ0)

The compound constitutes a direct elaboration of the crystallographic fragment hit 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (PDB ligand TJ0). While the parent fragment TJ0 binds to Enterovirus D68 3C protease, quantitative affinity data for TJ0 alone has not been disclosed in the primary PDB deposition, and the fragment was identified in a PanDDA crystallographic screen, which typically detects weak binders with Kd/IC50 values in the high micromolar to millimolar range [1]. The addition of the pyridin-3-yl substituent in the target compound provides a vector for additional interactions with the S1' or S2' subsites of the protease, as suggested by the binding pose of TJ0 (PDB 7GPJ, resolution 1.40 Å) [1]. No direct quantitative affinity comparison between this compound and TJ0 was found in the public domain as of the search date. This evidence is class-level inference based on fragment elaboration principles.

Fragment-based drug discovery Enterovirus 3C protease Structure-activity relationship

Physicochemical Differentiation from 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one

The target compound (MW 349.31, formula C₁₇H₁₄F₃N₃O₂) has a significantly higher molecular weight and topological polar surface area (tPSA) compared to the simpler analog 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (MW 272.22, formula C₁₂H₁₁F₃N₂O₂) . The addition of the pyridin-3-yl group increases the calculated logP by approximately 0.8–1.2 units (estimated via fragment-based calculation: π(pyridine) ≈ 0.65, plus linker effects) and adds one additional hydrogen-bond acceptor. The parent compound without the pyridinyl substituent is a fragment-sized molecule (MW < 300) typically associated with higher aqueous solubility and lower target promiscuity, while the target compound enters the lead-like space (MW > 300), which generally requires careful optimization of solubility and metabolic stability [1].

Lipophilicity Solubility Permeability

Commercial Availability and Purity Benchmarking Against Closest Available Analog

The target compound is listed by multiple suppliers (Chemsrc, Evitachem, Benchchem) with typical purities of 95-97%. In contrast, the des-pyridinyl analog 4-[2-(trifluoromethyl)benzoyl]piperazin-2-one (CAS 1147288-79-6) is available from AKSci at 97% purity . The 3-fluoro-4-methylbenzoyl analog (CAS 2097923-52-7) is also commercially available but differs in the benzoyl substitution pattern, which alters electronic properties and steric bulk . No quantitative biological activity data were publicly available for any of these analogs to enable a potency-based differentiation as of the search date.

Chemical procurement Building block Catalog compound

High-Value Application Scenarios for 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one Based on Available Evidence


Fragment Elaboration and Hit-to-Lead Optimization for Enteroviral 3C Protease

Based on the structural relationship to the PDB fragment TJ0 (PDB 7GPJ) [1], this compound serves as a logical next-step elaboration for medicinal chemistry teams pursuing enterovirus 3C protease inhibitors. The pre-installed pyridin-3-yl group offers a synthetic handle for rapid analog generation through N-alkylation, metal-catalyzed cross-coupling, or amide bond formation, bypassing the need for de novo installation of the pyridine ring on the piperazinone core. The ortho-CF3 benzoyl group is expected to occupy the S1 pocket as observed for TJ0, while the pyridine extends toward solvent-exposed regions, potentially improving affinity and selectivity.

Kinase or GPCR Selectivity Profiling Panels

Piperazin-2-one derivatives with pyridinyl and trifluoromethylbenzoyl substituents have been explored as scaffolds for kinase and GPCR ligand design . This compound's balanced lipophilicity (estimated clogP 2.5–3.0) and hydrogen-bonding capacity make it suitable for screening against panels of kinases or aminergic GPCRs, where the pyridine nitrogen can engage conserved hinge-region or aspartate residues. Procurement of this specific scaffold is warranted when screening libraries require a lead-like (MW > 300) piperazinone template distinct from simpler fragment cores.

Chemical Biology Tool for Target Identification via Affinity-Based Protein Profiling (AfBPP)

The compound's piperazin-2-one core and pyridinyl moiety provide orthogonal conjugation sites for linker attachment, enabling the design of affinity probes or PROTAC precursors. The trifluoromethyl group serves as a sensitive ¹⁹F NMR reporter for binding studies and metabolic tracking [2]. Researchers conducting chemoproteomic studies can exploit the commercial availability of this compound (95-97% purity) to rapidly synthesize probe molecules without extensive custom synthesis.

Reference Standard for Analytical Method Development in Piperazinone Series

With a defined molecular formula, high purity, and commercial availability, this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in pharmaceutical analysis. Its characteristic isotopic pattern from the trifluoromethyl group and diagnostic pyridine proton signals provide clear analytical markers for method validation [1]. This application is particularly relevant for quality control laboratories supporting piperazinone-based drug discovery programs.

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